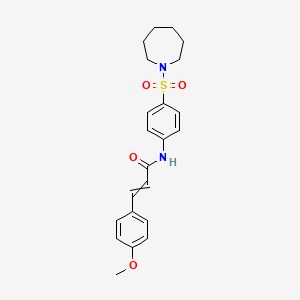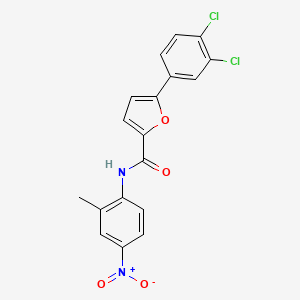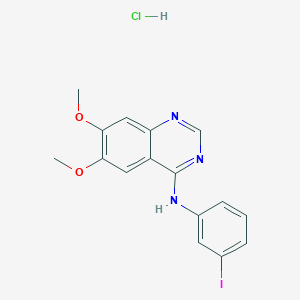![molecular formula C16H18N2O2 B12457511 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone functional group, which is a key component in many chemical reactions and applications.
Preparation Methods
The synthesis of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar compounds include:
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound has a similar hydrazone structure but with different substituents, leading to different chemical properties and applications.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another hydrazone derivative with distinct chemical behavior and uses.
The uniqueness of 6-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]-4-ethylcyclohexa-2,4-dien-1-one lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)diazenyl]-4-ethylphenol |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-5-10-16(19)15(11-12)18-17-13-6-8-14(9-7-13)20-4-2/h5-11,19H,3-4H2,1-2H3 |
InChI Key |
JUIKBWCRTFZVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}](/img/structure/B12457441.png)

![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457463.png)
![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)

![6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B12457481.png)
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)



![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
